molecular formula C21H27N3O6S B4956873 N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

Cat. No.: B4956873
M. Wt: 449.5 g/mol
InChI Key: HLJACWICPMCAEP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a benzenesulfonamide group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.

    Attachment of the Hydroxypropyl Group: This step involves the reaction of the piperidine intermediate with an epoxide, such as glycidol, under basic conditions to form the hydroxypropyl group.

    Introduction of the Methoxy-Nitrophenyl Group: The methoxy-nitrophenyl group can be introduced through a nitration reaction followed by methylation.

    Formation of the Benzenesulfonamide: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The piperidine ring and the nitrophenyl group are likely involved in binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide: Similar structure but lacks the nitro group.

    N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-nitrophenyl)benzenesulfonamide: Similar structure but lacks the methoxy group.

Uniqueness

The presence of both the methoxy and nitro groups in N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S/c1-30-21-11-10-17(24(26)27)14-20(21)23(31(28,29)19-8-4-2-5-9-19)16-18(25)15-22-12-6-3-7-13-22/h2,4-5,8-11,14,18,25H,3,6-7,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJACWICPMCAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(CN2CCCCC2)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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